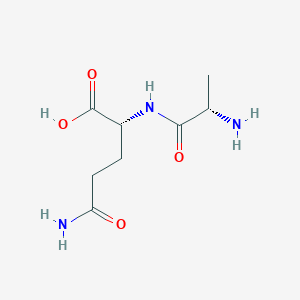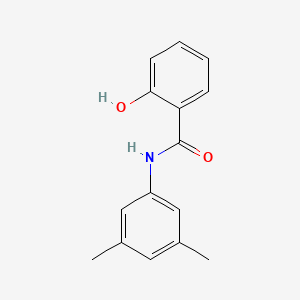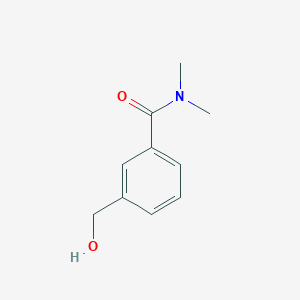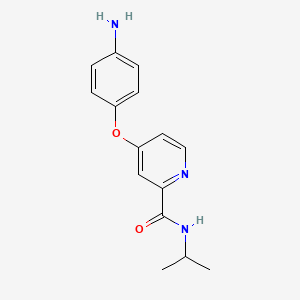
2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid typically involves the glycosylation of baicalein with glucuronic acid. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid or other strong acids to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound involves the extraction of baicalin from the roots of Scutellaria baicalensis. The extraction process includes steps such as drying, grinding, and solvent extraction using ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of flavonoids.
Biology: Studied for its effects on cellular processes such as apoptosis and inflammation.
Medicine: Investigated for its potential therapeutic effects in conditions like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the formulation of dietary supplements and herbal medicines.
Mécanisme D'action
The mechanism of action of 2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as MAPK and NF-κB.
Comparaison Avec Des Composés Similaires
Similar Compounds
Baicalein: The aglycone form of baicalin, known for its similar biological activities.
Wogonin: Another flavonoid from Scutellaria baicalensis with anti-inflammatory and anticancer properties.
Chrysin: A flavonoid with antioxidant and anti-inflammatory activities.
Uniqueness
2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, baicalein. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxyphenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O8/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPYZFZFSLTYID-GOVZDWNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009411 | |
| Record name | Catechol Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28623-57-6 | |
| Record name | 2-Hydroxyphenyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28623-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucopyranosiduronic acid, o-hydroxyphenyl-, beta-D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028623576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catechol Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of catechol glucuronidation in the metabolism of quinone-containing compounds?
A: Catechol glucuronidation represents a significant metabolic pathway for quinones, as evidenced by research using tanshinone IIA (TS) as a model compound []. This process involves a two-step mechanism: 1. Reduction: The enzyme NAD(P)H dependent quinone oxidoreductase (NQO1) catalyzes the reduction of the quinone moiety to a catechol intermediate. 2. Glucuronidation: The catechol intermediate, which is highly unstable and readily autoxidizes back to the quinone form, is rapidly conjugated with glucuronic acid, forming stable catechol glucuronide metabolites. This conjugation process is crucial for detoxification and elimination of quinones from the body [].
Q2: Can you provide an example of how catechol glucuronides exert their biological effects?
A: Research on sesamin, a lignan found in sesame seeds, reveals that its catechol glucuronide metabolites possess anti-inflammatory properties []. Specifically, the monocatechol derivative SC1, (7α,7'α,8α,8'α)-3,4-dihydroxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignane, exhibits potent anti-inflammatory activity after being metabolized into its glucuronide form. This effect is attributed to the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells. This inhibition occurs through the suppression of inducible NO synthase (iNOS) and interferon-β (IFN-β) expression, key players in the inflammatory response []. Notably, the anti-inflammatory effect of SC1 glucuronides is time-dependent and linked to the intracellular accumulation of both SC1 and its methylated derivative. Inhibiting β-glucuronidase, an enzyme that cleaves glucuronide conjugates, diminishes the anti-inflammatory effect, highlighting the importance of the glucuronide moiety for activity [].
Q3: How do age-related changes in metabolism affect the formation of catechol glucuronides?
A: Studies in mice demonstrate that age significantly influences the metabolism and disposition of benzene, a known toxicant metabolized to catechol and subsequently glucuronidated []. When exposed to benzene, 18-month-old mice exhibit decreased urinary excretion of benzene metabolites, including catechol glucuronide, compared to their younger (3-month-old) counterparts. This suggests that aging may lead to a reduced capacity for the detoxification and elimination of benzene, potentially increasing susceptibility to its toxic effects [].
Q4: What analytical techniques are commonly employed for studying catechol glucuronides?
A: A combination of liquid chromatography coupled with mass spectrometry (LC-MS/MS) has been successfully employed to determine the levels of phenolic metabolites, including catechol glucuronide, in human blood and plasma samples []. This technique allows for the sensitive and specific quantification of these metabolites, providing valuable insights into their pharmacokinetic profiles. Additionally, dried blood spot (DBS) cards, coupled with LC-MS/MS analysis, have emerged as a less invasive alternative to traditional venipuncture for studying the bioavailability of dietary polyphenols and their metabolites, including catechol glucuronide, in human blood [].
Q5: Are there other examples of drugs that form catechol glucuronide metabolites?
A: Yes, 5,5-diphenylhydantoin (DPH), an anticonvulsant drug, has been shown to be metabolized to a catechol glucuronide metabolite identified in rat bile using gas chromatography (GC) and mass spectrometry (MS) []. This finding highlights that glucuronidation, specifically catechol glucuronidation, plays a crucial role in the detoxification and elimination of diverse xenobiotics, including pharmaceuticals, from the body.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3326753.png)
![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)




![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)

